molecular formula C12H15FO3 B7902492 Ethyl 4-(4-fluorophenoxy)butanoate

Ethyl 4-(4-fluorophenoxy)butanoate

Cat. No.: B7902492
M. Wt: 226.24 g/mol
InChI Key: MHWJYMIHCGLWCP-UHFFFAOYSA-N
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Description

Ethyl 4-(4-fluorophenoxy)butanoate is a fluorinated aromatic ester characterized by a butanoate backbone substituted with a 4-fluorophenoxy group. The fluorine atom at the para position of the phenoxy group confers unique electronic and steric properties, influencing solubility, reactivity, and biological activity.

Properties

IUPAC Name

ethyl 4-(4-fluorophenoxy)butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FO3/c1-2-15-12(14)4-3-9-16-11-7-5-10(13)6-8-11/h5-8H,2-4,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHWJYMIHCGLWCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCOC1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(4-fluorophenoxy)butanoate typically involves the esterification of 4-(4-fluorophenoxy)butanoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous reactors and optimized reaction conditions to maximize yield and purity. The raw materials used are generally of high purity to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-fluorophenoxy)butanoate undergoes various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed to yield 4-(4-fluorophenoxy)butanoic acid and ethanol.

    Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions

Common Reagents and Conditions

    Hydrolysis: Aqueous acid or base (e.g., HCl or NaOH) under reflux.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst

Major Products Formed

    Hydrolysis: 4-(4-fluorophenoxy)butanoic acid and ethanol.

    Reduction: 4-(4-fluorophenoxy)butanol.

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Ethyl 4-(4-fluorophenoxy)butanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of ethyl 4-(4-fluorophenoxy)butanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active 4-(4-fluorophenoxy)butanoic acid, which can then interact with enzymes or receptors in biological systems. The fluorine atom on the phenyl ring can enhance the compound’s binding affinity and selectivity towards its targets .

Comparison with Similar Compounds

Substituent Effects on Molecular Properties

The table below compares substituents, molecular weights, and key properties of Ethyl 4-(4-fluorophenoxy)butanoate (target) and its analogs:

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications Reference
This compound 4-fluorophenoxy 226.23 (calculated) Potential agrochemical intermediate -
Ethyl 2-(4-fluorophenoxy)acetate 4-fluorophenoxy (shorter chain) 198.18 Higher polarity due to acetate group
Ethyl 4-(4-formyl-2-methoxyphenoxy)butanoate 4-formyl-2-methoxyphenoxy 280.29 Reactive formyl group for synthesis
Ethyl 4-(4-chloro-2-methylphenoxy)butanoate (MCPB ethyl) 4-chloro-2-methylphenoxy 256.73 Herbicide; inhibits ovule development
Ethyl 4-(3-bromophenyl)butanoate 3-bromophenyl 271.15 Bromine enhances lipophilicity
Ethyl 4-(4-bromophenyl)butanoate 4-bromophenyl 271.15 Para-bromo substituent for coupling

Key Observations :

  • Chain Length: Shorter chains (e.g., ethyl 2-(4-fluorophenoxy)acetate) increase polarity and reduce lipophilicity compared to butanoate derivatives .
  • Electron-Withdrawing Groups : Fluorine (in the target compound) and chlorine (in MCPB ethyl) enhance oxidative stability and influence biological activity. MCPB ethyl acts as a herbicide by disrupting ovule development, while fluorine’s smaller size may reduce steric hindrance in binding interactions .
  • Functional Groups: The formyl group in ethyl 4-(4-formyl-2-methoxyphenoxy)butanoate enables further derivatization (e.g., condensation reactions), making it valuable in pharmaceutical synthesis .

Reactivity Trends :

  • Brominated analogs (e.g., ethyl 4-(3-bromophenyl)butanoate) undergo Suzuki coupling for biaryl synthesis .
  • Fluorinated compounds exhibit resistance to metabolic degradation, enhancing their utility in agrochemicals .

Biological Activity

Ethyl 4-(4-fluorophenoxy)butanoate is an organic compound that has garnered attention in the fields of medicinal chemistry and agrochemicals due to its unique structural features and biological activities. This article explores the compound's biological activity, synthesis methods, and potential applications, supported by relevant data and research findings.

Chemical Structure and Properties

This compound has a molecular formula of C12H13FO3C_{12}H_{13}FO_3 and a molecular weight of approximately 222.23 g/mol. The compound features a butanoate moiety esterified with ethyl alcohol, along with a phenoxy group that includes a fluorine substituent on the aromatic ring. The presence of the fluorine atom is significant as it can enhance the lipophilicity and biological activity of the compound by modulating its interaction with biological targets.

Synthesis Methods

The synthesis of this compound typically involves nucleophilic substitution reactions. A common synthetic route includes:

  • Starting Materials : 4-fluorophenol and ethyl 4-bromobutanoate.
  • Reagents : A base such as potassium carbonate in an organic solvent like dimethylformamide (DMF).
  • Conditions : The reaction is conducted at elevated temperatures to facilitate nucleophilic substitution.

This method yields this compound with good purity and yield.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in metabolic pathways. The fluorine substituent can enhance binding affinity due to increased electron-withdrawing effects, which may stabilize interactions with target proteins.

In Vitro Studies

Recent studies have demonstrated that compounds similar to this compound exhibit significant biological activities, including:

  • Antimicrobial Activity : Some derivatives have shown effectiveness against various bacterial strains.
  • Enzyme Inhibition : Compounds within this class have been evaluated for their ability to inhibit enzymes involved in critical biochemical pathways.

Case Studies

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:

  • Antimicrobial Efficacy : Research indicated that structurally similar phenoxybutanoates displayed notable antibacterial properties against Gram-positive bacteria. This compound's enhanced lipophilicity may contribute to its effectiveness in penetrating bacterial membranes.
  • Enzyme Interaction Studies : Molecular docking studies have been utilized to predict the binding affinity of this compound to various enzymes. These studies suggest that the compound can effectively inhibit specific enzyme activities, which could be beneficial in drug development for metabolic disorders.

Comparative Analysis of Similar Compounds

A comparative analysis of related compounds highlights the influence of different substituents on biological activity:

Compound NameMolecular FormulaNotable Features
Ethyl 4-(3-chloro-2-fluoro-phenoxy)butanoateC12H14ClF2O3C_{12}H_{14}ClF_2O_3Contains chlorine; potential for different activity
Ethyl 4-(bromo-3-fluoro-phenoxy)butanoateC12H14BrFO3C_{12}H_{14}BrFO_3Bromine instead of chlorine; varying biological effects
Ethyl 2-(4-fluorophenoxy)butanoateC12H14FO3C_{12}H_{14}FO_3Different position of fluorine; may exhibit distinct reactivity

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